Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-phenyl-3-oxobutanoate: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
Ethyl 4-(4-bromophenyl)-3-oxobutanoate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : 222.22 g/mol
- Appearance : Typically appears as a colorless to light yellow liquid or solid.
- Solubility : Soluble in organic solvents such as ethanol and acetone, but poorly soluble in water.
The biological activity of this compound is primarily attributed to its structural components:
- Keto Group : The keto group can participate in nucleophilic addition reactions, which are essential for enzyme interactions.
- Fluorophenyl Group : This group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor binding.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's ability to inhibit the growth of microorganisms suggests potential applications in treating infections.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory | |
Staphylococcus aureus | Moderate inhibitory effect | |
Candida albicans | Antifungal activity |
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- In Vitro Studies : A study examining the compound's effects on human cell lines demonstrated a reduction in inflammatory markers when treated with this compound. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in significant reductions in edema and other signs of inflammation. These findings support further investigation into its therapeutic applications.
Research Applications
This compound is not only significant for its biological activities but also serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals.
Synthesis Pathways
The compound can be synthesized through various chemical reactions, including:
- Oxidation : Producing 4-(4-fluorophenyl)-3-oxobutanoic acid.
- Reduction : Leading to the formation of 4-(4-fluorophenyl)-3-hydroxybutanoate.
- Substitution Reactions : Resulting in various substituted derivatives.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKQRINQDBSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442109 | |
Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221121-37-5 | |
Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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